molecular formula C23H26N2O5 B13617991 N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine CAS No. 823780-40-1

N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine

Cat. No.: B13617991
CAS No.: 823780-40-1
M. Wt: 410.5 g/mol
InChI Key: FRCUFMBCQZTHBL-UHFFFAOYSA-N
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Description

2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amino acids in solid-phase peptide synthesis. This compound is particularly valuable in the field of biochemistry and molecular biology for the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid typically involves the protection of amino acids using the fluorenylmethoxycarbonyl (Fmoc) group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. This reaction forms the Fmoc-protected amino acid, which can then be further reacted with other reagents to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can efficiently carry out the repetitive steps of peptide bond formation and deprotection. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound is incorporated into the growing peptide chain, and the Fmoc group is later removed under mild basic conditions to reveal the free amino group, allowing further peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
  • ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

Uniqueness

2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid is unique due to its specific structure and the presence of the Fmoc group, which provides stability and protection during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins, where precise control over the reaction conditions is required .

Properties

CAS No.

823780-40-1

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

2-[6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]acetic acid

InChI

InChI=1S/C23H26N2O5/c26-21(25-14-22(27)28)12-2-1-7-13-24-23(29)30-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,20H,1-2,7,12-15H2,(H,24,29)(H,25,26)(H,27,28)

InChI Key

FRCUFMBCQZTHBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCC(=O)NCC(=O)O

Origin of Product

United States

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